molecular formula C14H20BNO3 B1272637 N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide CAS No. 480424-93-9

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No. B1272637
M. Wt: 261.13 g/mol
InChI Key: CZFSGYCLOCCASM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related acetamide compounds typically involves multi-step reactions, starting from aniline derivatives or other aromatic compounds. For instance, the synthesis of N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide involved a reduction and subsequent nucleophilic reaction followed by acetylation with acetic anhydride . Similarly, other acetamide derivatives are synthesized through reactions involving intermediates like ethyl acetic acid derivatives, diamines, and isocyanides, as seen in the synthesis of various benzodiazepine acetamides .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as X-ray diffraction analysis . These techniques provide detailed information about the molecular geometry, electronic structure, and intermolecular interactions, such as hydrogen bonding and stacking interactions .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions depending on their substituents. For example, silylation reactions involving N-(2-hydroxyphenyl)acetamide lead to the formation of silaheterocyclic compounds, which can further react with alcohols to transform into different silanes . The reactivity of these compounds can be influenced by the electronic properties of the substituents, as indicated by HOMO-LUMO energy differences and molecular electrostatic potential (MEP) analyses .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their substituents. The solvation effects in different solvents can be studied using computational methods like the IEFPCM model, which provides insights into the compound's behavior in polar liquids . The biological properties, such as drug-likeness and ADMET profiles, can be predicted using computational tools, and the biological activity can be assessed through molecular docking studies . Additionally, the herbicidal activities of some acetamide derivatives have been evaluated, showing effectiveness against certain weeds .

Scientific Research Applications

Chemical Structure and Analysis

The research on N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide and related compounds primarily focuses on their synthesis, structural analysis, and physicochemical properties. A study by Huang et al. (2021) demonstrates the synthesis and crystal structure of related boric acid ester intermediates with benzene rings. These compounds, obtained through a three-step substitution reaction, were analyzed using FTIR, NMR spectroscopy, and mass spectrometry. The molecular structures were further investigated using density functional theory (DFT) and compared with values obtained from X-ray diffraction. The study provides insights into the conformational analysis and molecular electrostatic potential of these compounds (Huang et al., 2021).

Application in Fluorescence Probes

Another aspect of research involves the use of such compounds in developing fluorescence probes for detecting substances like hydrogen peroxide. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, showing that these compounds can be used for hydrogen peroxide detection. The study highlights how different derivatives, with modifications in their structure, can lead to varied responses in the presence of hydrogen peroxide, indicating their potential use in sensitive detection applications (Lampard et al., 2018).

Synthesis and Crystallography

Further research in this field includes the exploration of the synthesis, crystallography, and vibrational properties of similar compounds. Wu et al. (2021) discuss the synthesis and crystal structure of derivatives of N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide. They focus on the conformation analysis, DFT calculations, and spectroscopic data to understand the molecular structure and vibrational properties of these compounds. This research is crucial for comprehending the stability and reactivity of such compounds (Wu et al., 2021).

properties

IUPAC Name

N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-10(17)16-12-8-6-7-11(9-12)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFSGYCLOCCASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378817
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

CAS RN

480424-93-9
Record name N-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Hong, J Kim, JH Seo, KH Jung… - Journal of Medicinal …, 2012 - ACS Publications
Tropomyosin-related kinase A (TrkA) is considered a promising target in the development of a therapeutic treatment of cancer and pain. In this study, we designed and synthesized a …
Number of citations: 80 pubs.acs.org
RH Vekariya, W Lei, A Ray, SK Saini… - Journal of medicinal …, 2020 - ACS Publications
We previously identified a pyridomorphinan (6, SRI-22138) possessing a 4-chlorophenyl substituent at the 5′-position on the pyridine and a 3-phenylpropoxy at the 14-position of the …
Number of citations: 23 pubs.acs.org
RA Nelson Jr, T Schronce, Y Huang, A Albugami… - Molecules, 2018 - mdpi.com
A number of new trisubstituted triazine phosphatidylinositol 3-kinase (PI3K) inhibitors were prepared via a three-step procedure utilizing sequential nucleophilic aromatic substitution …
Number of citations: 1 www.mdpi.com
S Lee, H Lee, J Kim, S Lee, SJ Kim… - Journal of medicinal …, 2014 - ACS Publications
The c-KIT tyrosine kinase has emerged as a potential therapeutic target for an array of diseases. However, there exists a drug resistance that is caused by mutations in c-KIT; therefore, c…
Number of citations: 20 pubs.acs.org
R Wang, S Yu, X Zhao, Y Chen, B Yang, T Wu… - European Journal of …, 2020 - Elsevier
A series of 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives were designed, synthesized and evaluated as novel focal adhesion kinase (FAK) inhibitors. The novel 2,7-disubstituted-…
Number of citations: 38 www.sciencedirect.com
L Pan - 2021 - scholarworks.iupui.edu
Aromatic rings are universal motifs in natural products, pharmaceuticals, agrochemicals, and wide variety of organic materials. Aromatic halides are widely used as synthetic precursors …
Number of citations: 3 scholarworks.iupui.edu
F Wittlinger, SP Chitnis, CD Pham, T Damghani… - 2023 - chemrxiv.org
Targeted small-molecule therapies in mutant epidermal growth factor receptor (EGFR) non-small cell lung cancer (NSCLC) have undergone several generations of development in …
Number of citations: 0 chemrxiv.org
F Wittlinger, BC Ogboo, E Shevchenko, T Damghani… - 2023 - chemrxiv.org
Bivalent molecules consisting of groups connected through bridging linkers often exhibit strong target binding and unique biological effects. However, developing bivalent inhibitors with …
Number of citations: 2 chemrxiv.org

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